molecular formula C8H7NO2 B1293924 4-Hydroxy-3-methoxybenzonitrile CAS No. 4421-08-3

4-Hydroxy-3-methoxybenzonitrile

Cat. No.: B1293924
CAS No.: 4421-08-3
M. Wt: 149.15 g/mol
InChI Key: QJRWLNLUIAJTAD-UHFFFAOYSA-N
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Description

4-Hydroxy-3-methoxybenzonitrile: is an organic compound with the molecular formula C8H7NO2 . It is a derivative of benzonitrile, featuring a hydroxyl group and a methoxy group attached to the benzene ring. This compound is known for its applications in organic synthesis and its role as an intermediate in the production of various chemical substances .

Biochemical Analysis

Biochemical Properties

4-Hydroxy-3-methoxybenzonitrile plays a significant role in biochemical reactions, particularly in the synthesis of other compounds. It interacts with enzymes such as nitrilases, which catalyze the hydrolysis of nitriles to carboxylic acids. For instance, the nitrilase from Gordonia terrae has been shown to convert this compound into vanillic acid . This interaction is crucial for the biotransformation processes in microbial systems.

Cellular Effects

This compound influences various cellular processes. It has been observed to affect cell signaling pathways and gene expression. The compound’s interaction with cellular enzymes can lead to changes in cellular metabolism, impacting the overall function of the cell. For example, the conversion of this compound to vanillic acid by nitrilase can influence the metabolic pathways within the cell .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with enzymes. The nitrilase enzyme binds to this compound, facilitating its conversion to vanillic acid. This process involves the hydrolysis of the nitrile group, resulting in the formation of a carboxylic acid. The binding of this compound to nitrilase is a key step in this biochemical transformation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound is relatively stable under standard laboratory conditions, but its long-term effects on cellular function can vary. For instance, prolonged exposure to this compound may lead to changes in enzyme activity and cellular metabolism .

Dosage Effects in Animal Models

The effects of this compound in animal models can vary with different dosages. At lower doses, the compound may have minimal impact on cellular function, while higher doses can lead to toxic or adverse effects. Studies have indicated that there is a threshold beyond which this compound can cause significant changes in cellular metabolism and enzyme activity .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized by nitrilase enzymes, which convert it into vanillic acid. This conversion is a key step in the metabolic pathway of aromatic compounds in microbial systems. The interaction of this compound with nitrilase and other enzymes can affect the overall metabolic flux and levels of metabolites within the cell .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These transporters facilitate the movement of the compound across cellular membranes, ensuring its proper localization and accumulation within the cell. The distribution of this compound can influence its activity and function in biochemical reactions .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications. This localization ensures that this compound interacts with the appropriate enzymes and biomolecules, facilitating its role in biochemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Hydroxy-3-methoxybenzonitrile can be synthesized from vanillin through a two-step reaction process. The first step involves the reduction of vanillin to vanillyl alcohol using sodium borohydride (NaBH4). The second step includes halogenation followed by nitrilization using phosphorus tribromide (PBr3) and potassium cyanide (KCN), respectively .

Industrial Production Methods: In industrial settings, the synthesis of this compound typically involves the treatment of vanillin with sodium perborate, which yields 4-hydroxy-3-methoxybenzamide. This intermediate is then converted to this compound .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 4-Hydroxy-3-methoxybenzonitrile can undergo oxidation reactions to form corresponding quinones.

    Reduction: It can be reduced to form 4-hydroxy-3-methoxybenzylamine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like phosphorus tribromide (PBr3) and thionyl chloride (SOCl2) are used for substitution reactions.

Major Products:

Scientific Research Applications

4-Hydroxy-3-methoxybenzonitrile has diverse applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and polymers.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is utilized in the production of dyes, fragrances, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Hydroxy-3-methoxybenzonitrile involves its interaction with various molecular targets. The hydroxyl and methoxy groups on the benzene ring allow it to participate in hydrogen bonding and other interactions with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

  • 3,4-Dihydroxybenzonitrile
  • 4-Methoxybenzonitrile
  • 4-Hydroxy-3-nitrobenzonitrile

Comparison: 4-Hydroxy-3-methoxybenzonitrile is unique due to the presence of both hydroxyl and methoxy groups on the benzene ring. This combination of functional groups imparts distinct chemical properties, making it a versatile intermediate in organic synthesis. Compared to similar compounds, it offers a balance of reactivity and stability, which is advantageous in various chemical reactions .

Properties

IUPAC Name

4-hydroxy-3-methoxybenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO2/c1-11-8-4-6(5-9)2-3-7(8)10/h2-4,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJRWLNLUIAJTAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C#N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20196070
Record name 4-Hydroxy-3-methoxybenzonitrile
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Molecular Weight

149.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4421-08-3
Record name 4-Hydroxy-3-methoxybenzonitrile
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Record name 4-Hydroxy-3-methoxybenzonitrile
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Record name 4-Hydroxy-3-methoxybenzonitrile
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Record name 4-Hydroxy-3-methoxybenzonitrile
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Record name 4-hydroxy-3-methoxybenzonitrile
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Synthesis routes and methods

Procedure details

To a 3-necked 500 mL round bottom flask equipped with a mechanical stirrer and a condenser, 3-methoxy-4-hydroxy benzoaldehyde (50.2 g, 0.33 mole), hydroxylamine hydrochloride (25.5 g, 0.37 mole), and N,N′-dimethylformamide (40 mL) were successively added at 25° C., followed by heating in an oil bath at 140° C. for 1 hour. The reaction mixture was allowed to cool to 85° C., and water (250 mL) was added to yield 3-methoxy-4-hydroxybenzonitrile. The reaction mixture was further cooled to 10° C. for a complete precipitation, and the resulting solid was then isolated by filtration and dried under reduced pressure to yield a product as an off-white solid with a yield of 95% and a purity of higher than 99% as indicated by HPLC analysis.
Quantity
50.2 g
Type
reactant
Reaction Step One
Quantity
25.5 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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